molecular formula C13H16N2O5 B554785 Carbobenzoxyglutamine CAS No. 2650-64-8

Carbobenzoxyglutamine

Cat. No. B554785
CAS RN: 2650-64-8
M. Wt: 280.28 g/mol
InChI Key: JIMLDJNLXLMGLX-JTQLQIEISA-N
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Scientific Research Applications

  • Inhibitors of Purine Biosynthesis : Carbobenzoxyglutamine derivatives have been found to inhibit several enzyme systems connected with the metabolism of glutamine and asparagine, as well as the growth of some transplantable murine tumors (Mor, 1971).

  • Transglutaminase Reaction Specificity : Carbobenzoxyglutamine has been used to study the apparent Km values of amines in the transglutaminase reaction, showing a marked degree of specificity for the amine substrate (Pincus & Waelsch, 1968).

  • Glyoxalase II Inhibition : S-Carbobenzoxyglutathione, a derivative of Carbobenzoxyglutamine, has been synthesized as an effective competitive inhibitor of mammalian glyoxalase II (Hsu & Norton, 1983).

  • Peptide Synthesis Applications : Carbobenzoxyglutamine derivatives have been used in the synthesis of peptide fragments, specifically in the context of the B-chain of insulin (Ch'en Cc, H. Wt, & Niu Ci, 1964).

  • Transglutaminase-Catalyzed Hydroxaminolysis : GST fusion proteins containing Carbobenzoxyglutamine have been found to be substrates of tissue transglutaminase, suggesting a potential role in expanded CAG/Poly-Q neurodegenerative diseases (Cooper et al., 1997).

  • Site-Specific Protein Derivatization : Carbobenzoxyglutamine has been used for site-specific derivatization of human interferon β-1a at lysine residues, indicating its utility in protein modification and therapeutic applications (Spolaore, Forzato, & Fontana, 2018).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883880
Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbobenzoxyglutamine

CAS RN

2650-64-8
Record name N2-[(Phenylmethoxy)carbonyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2650-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamine, N2-((phenylmethoxy)carbonyl)-
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Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
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Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-glutamine
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Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JS Fruton - Journal of Biological Chemistry, 1946 - Elsevier
… Nienburg (5) has described an additional synthesis in which glutamic acid r-ethyl ester hydrochloride (6) is carbobenzoxylated and, from the resulting product, carbobenzoxyglutamine …
Number of citations: 25 www.sciencedirect.com
Y Shimonishi, S Sakakibara, S Akabori - Bulletin of the Chemical …, 1962 - journal.csj.jp
… They reported also3) that carbobenzoxyglutamine and its isomer, namely carbobenzoxyisoglutamine, could be obtained by normal alkaline saponification of …
Number of citations: 54 www.journal.csj.jp
J Rudinger, J Honzl, M Zaoral - Collection of Czechoslovak …, 1956 - cccc.uochb.cas.cz
… These workers prepared the~ ripeptide derivative IX from carbobenzoxyglutamine and the dipeptide XV (or by way of its ester XIV); Toavoiq. unnecessary duplicity we are describing in …
Number of citations: 46 cccc.uochb.cas.cz
E Sondheimer, RW Holley - Journal of the American Chemical …, 1957 - ACS Publications
… Since the formation of the imide from carbobenzoxyglutamine methyl ester does not involve direct reaction on the asymmetric carbon atom, it seemed possible that ring closure might be …
Number of citations: 44 pubs.acs.org
D Nyarango - 1988 - erepository.uonbi.ac.ke
… Carbobenzoxyasparagine and carbobenzoxyglutamine were dehydrated to their corresponding cyano derivatives using N,N~-dicyclohexylcarbodiimide in pyridine at a-~emperature of …
Number of citations: 1 erepository.uonbi.ac.ke
K Hofmann, TA Thompson, H Yajima… - Journal of the …, 1960 - ACS Publications
… Holley and Sondheimer12 convincingly demonstrated the utility of carbobenzoxyglutamine azide as a reagent for introducing a glutamine moiety …
Number of citations: 50 pubs.acs.org
MRV Murthy, JP Thénot, H Roux - Journal of Neurochemistry, 1975 - Wiley Online Library
Glutamyl‐, glutaminyl‐, aspartyl‐ and asparaginyl‐tRNAs were separated into different isoacceptor species by reverse phase column chromatography. RNase hydrolysates of any of the …
Number of citations: 5 onlinelibrary.wiley.com
U Maitra, EE Dekker - 1961 - deepblue.lib.umich.edu
Glyoxylic acid has recently been shown to be formed from 7-hydroxyglutamate by an enzyme system present in rat-liver extracts z. Paper-chromatographic identification of alanine as …
Number of citations: 21 deepblue.lib.umich.edu
DD Clarke PhD, R Nicklas - 1966 - research.library.fordham.edu
… Currently, the synthetic peptides with optimal.substrate activity are carbobenzoxyglutamine dipeptides which are not sufficiently water soluble for this use. …
Number of citations: 0 research.library.fordham.edu
M Lepage, R Mumma, AA Benson - Journal of the American …, 1960 - ACS Publications
The location of the phosphate diester linkage in phosphatidyl inositol of plant origin has been examined. Glycerophos-phoryl inositol was isolated from deacylated corn phosphatides by …
Number of citations: 19 pubs.acs.org

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